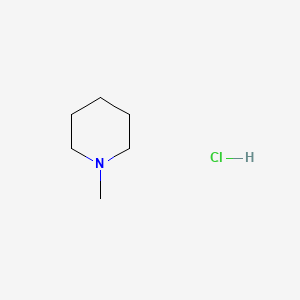

Piperidine, 1-methyl-, hydrochloride

描述

Significance in Organic and Heterocyclic Chemistry Research

Piperidine (B6355638), 1-methyl-, hydrochloride, and its free-base form, N-methylpiperidine, are pivotal intermediates in organic synthesis. The piperidine motif is a ubiquitous structural element found in a vast array of natural products, pharmaceuticals, and agrochemicals, rendering methods for its synthesis and functionalization of paramount importance. nih.govresearchgate.netnih.gov

The significance of N-methylpiperidine and its hydrochloride salt in this domain can be attributed to several key factors:

Building Block for Complex Molecules: As a readily available and relatively inexpensive starting material, N-methylpiperidine is frequently employed in the synthesis of more complex molecules. For instance, it has been utilized as a foundational component in the synthesis of morphine analogs, highlighting its importance in medicinal chemistry. mdpi.com Its cyclic structure provides a rigid scaffold that can be further elaborated, while the tertiary amine offers a site for various chemical modifications. nih.govjournalagent.com

Role in Catalysis: The basic nature of the nitrogen atom in N-methylpiperidine allows it to function as a base catalyst in a variety of organic reactions. wikipedia.org Furthermore, it serves as a reactant in the synthesis of more complex catalytic systems. For example, it is a reactant for sp3 C-H bond activation with ruthenium(II) catalysts, which enables the C(3)-alkylation of cyclic amines. chemicalbook.comsigmaaldrich.com

Synthesis of Heterocyclic Systems: N-methylpiperidine itself is a prime example of a simple heterocyclic compound, and it is instrumental in the synthesis of other, more elaborate heterocyclic structures. Research has demonstrated its use in the synthesis of antibacterial imidazolium, pyrrolidinium, and piperidinium (B107235) salts. chemicalbook.comsigmaaldrich.com

Pharmaceutical Synthesis: The piperidine ring is a privileged scaffold in drug discovery, known to enhance properties such as membrane permeability and receptor binding. researchgate.net Consequently, N-methylpiperidine and its derivatives are integral to the synthesis of numerous pharmaceutical agents. For example, derivatives of N-methylpiperidine have been investigated for their potential as analgesics. journalagent.com Recent innovative methods have streamlined the synthesis of high-value piperidines used in anticancer agents and antibiotics, often involving N-methylated piperidine precursors. news-medical.net

Table 1: Selected Synthetic Applications of N-Methylpiperidine and its Hydrochloride Salt

| Reaction Type | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | N-Methylbenzylamine, 5-bromovaleronitrile | N-methylpiperidinium chloride | - | researchgate.net |

| Quaternization | N-methylpiperidines, α-bromoacetophenone | N-methyl-N-phenacylpiperidinium salts | 89-99 | researchgate.net |

| Synthesis of Formate Ester | 1-methyl-4-methylenepiperidine hydrochloride, methyl chloroformate | 4-methylene piperidine-1-ethyl formate | 82 | google.com |

| Preparation from Diol | pentane-1,5-diol, methylamine | N-methylpiperidine | 95 | chemicalbook.com |

Yield data is not always available in the cited literature.

Evolution of Research Trends in N-Methylpiperidine Chemistry

The scientific journey of N-methylpiperidine is deeply rooted in the broader history of piperidine alkaloids, which are naturally occurring compounds that have been known for centuries. wikipedia.orgresearchgate.net Piperidine itself was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Early research focused on the isolation and characterization of these natural products.

Over time, the focus of research has shifted from simple isolation to sophisticated synthetic applications and detailed mechanistic studies. Several key trends have emerged in the evolution of N-methylpiperidine chemistry:

From Natural Products to Synthetic Scaffolds: Initially, piperidine and its N-methylated derivatives were of interest primarily as components of natural alkaloids like coniine and lobeline. alfa-chemistry.comwikipedia.org As the principles of organic synthesis advanced, chemists began to recognize the synthetic utility of the N-methylpiperidine core as a versatile building block, independent of its natural origins. This led to its widespread use in the creation of novel molecules with desired properties. nih.govnih.gov

Advancements in Synthetic Methodologies: The methods for synthesizing N-methylpiperidine and its derivatives have become increasingly sophisticated. Early methods often relied on the reduction of pyridine (B92270) precursors. wikipedia.org More recent research has focused on developing more efficient and selective syntheses, such as the catalytic hydrogenation of pyridines over novel catalysts and innovative cyclization reactions. proquest.com A notable recent development is a two-stage process that combines biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling to simplify the synthesis of complex piperidines. news-medical.net

Focus on Stereochemistry: As the understanding of drug-receptor interactions grew, the importance of stereochemistry became paramount. Research has increasingly focused on the stereoselective synthesis of N-methylpiperidine derivatives. Studies have investigated the stereochemistry of quaternization reactions involving N-methylpiperidines, noting that the stereochemical outcome can be influenced by the nature of the alkylating agent. researchgate.net

Exploration of Conformational Dynamics: Modern research has delved into the intricate conformational dynamics of N-methylpiperidine. Ultrafast time-resolved Rydberg fingerprint spectroscopy has been used to observe the conformational changes of electronically excited N-methylpiperidine. rsc.org These studies have revealed coherent oscillatory motions and the transformation between different conformers, such as the chair and twist forms, on a picosecond timescale. rsc.org This level of detailed physical organic chemistry was unimaginable in the early days of piperidine research.

Table 2: Evolution of Research Focus on N-Methylpiperidine Chemistry

| Era | Key Research Focus | Examples of Research |

|---|---|---|

| Early (late 19th - mid 20th century) | Isolation from natural sources, basic characterization. | Isolation of piperidine from pepper, structural elucidation of piperidine alkaloids. wikipedia.orgresearchgate.net |

| Mid to Late 20th Century | Use as a synthetic building block, development of synthetic methods. | Synthesis of morphine analogs, use in the synthesis of analgesics. mdpi.comjournalagent.com |

| Late 20th - Early 21st Century | Development of stereoselective synthesis, catalytic applications. | Stereoselective quaternization reactions, use in C-H activation catalysis. chemicalbook.comresearchgate.net |

| Modern (21st Century) | Advanced synthetic methods, detailed mechanistic and dynamic studies. | Biocatalytic C-H oxidation and radical cross-coupling, ultrafast conformational dynamics studies. news-medical.netrsc.org |

Structure

3D Structure of Parent

属性

CAS 编号 |

17874-59-8 |

|---|---|

分子式 |

C6H14ClN |

分子量 |

135.63 g/mol |

IUPAC 名称 |

hydron;1-methylpiperidine;chloride |

InChI |

InChI=1S/C6H13N.ClH/c1-7-5-3-2-4-6-7;/h2-6H2,1H3;1H |

InChI 键 |

QDUXDCXILAPLAG-UHFFFAOYSA-N |

SMILES |

CN1CCCCC1.Cl |

规范 SMILES |

[H+].CN1CCCCC1.[Cl-] |

其他CAS编号 |

17874-59-8 |

相关CAS编号 |

626-67-5 (Parent) |

同义词 |

1-methylpiperidine N-methylpiperidine N-methylpiperidine hydrochloride |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways for Piperidine, 1 Methyl , Hydrochloride and Its Analogues

Direct Alkylation and Methylation Approaches

Direct N-methylation of piperidine (B6355638) is a common and straightforward route to 1-methylpiperidine (B42303), which can then be converted to its hydrochloride salt. This is typically achieved through catalytic processes or reductive amination pathways.

Catalytic N-alkylation involves the reaction of piperidine with a methylating agent in the presence of a catalyst. Methanol (B129727) is an attractive C1 source for N-methylation due to its low cost and environmental friendliness. researchgate.net Various transition metal complexes have been shown to effectively catalyze this transformation. Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands, for instance, have proven to be efficient catalysts for the N-methylation of amines using methanol. acs.org The reaction proceeds via a "borrowing hydrogen" mechanism, where the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine.

Another approach involves the use of ruthenium catalysts, such as RuCl₃/PBu₃, which can achieve high yields of N-methylpiperidine from the reaction of piperidine and methanol. acs.org Nickel nanoparticle catalysts supported on nitrogen-doped carbon (Ni NPs@N−C) have also been developed for this purpose, offering the advantage of being stable and recyclable. researchgate.net Direct alkylation can also be performed using alkyl halides, such as methyl iodide, often in the presence of a base like potassium carbonate or sodium hydride to neutralize the acid formed during the reaction. researchgate.net

Table 1: Catalytic Systems for N-Methylation of Piperidine

| Catalyst System | Methylating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Iridium(I)-NHC Complex | Methanol | 383 K, Base (Cs₂CO₃) | >30% (for aniline) | acs.org |

| RuCl₃/PBu₃ | Methanol | - | 100% | acs.org |

| Skeletal Cu-based catalyst | Methanol | - | High | researchgate.net |

| Ni NPs@N-C | Methanol | - | High | researchgate.net |

Reductive amination is a highly versatile method for N-methylation. The Eschweiler-Clarke reaction is a classic example, utilizing excess formaldehyde (B43269) and formic acid to methylate primary or secondary amines. wikipedia.orgnrochemistry.com The reaction begins with the formation of an iminium ion from the amine and formaldehyde. youtube.comjk-sci.com Formic acid then acts as a hydride donor to reduce the iminium ion, yielding the methylated amine, with the irreversible loss of carbon dioxide as a driving force. wikipedia.orgyoutube.com A key advantage of this method is that it specifically produces tertiary amines without the formation of quaternary ammonium (B1175870) salts, as a tertiary amine cannot form another iminium ion. wikipedia.orgyoutube.com

Modern variations of reductive amination employ different reducing agents in place of formic acid. jk-sci.com Reagents such as sodium cyanoborohydride or sodium borohydride (B1222165) are commonly used to reduce the iminium ion formed in situ from piperidine and formaldehyde. jk-sci.comchemicalbook.com These reactions are often efficient and can be performed under mild conditions. scirp.org For instance, the synthesis of (R)-1-methylpiperidin-3-amine has been achieved by reacting the piperidine precursor with formaldehyde, followed by reduction with sodium cyanoborohydride. chemicalbook.com Reductive amination can also be applied to nitrile precursors; N-methylpiperidine has been synthesized via the reductive amination of a nitrile compound. mdpi.com

Table 2: Reductive Amination Conditions for N-Methylation

| Reagents | Key Features | Reference |

|---|---|---|

| Formaldehyde, Formic Acid (Eschweiler-Clarke) | Avoids quaternary salt formation; uses excess reagents. | wikipedia.orgnrochemistry.comjk-sci.com |

| Formaldehyde, Sodium Cyanoborohydride | Common alternative to formic acid. | jk-sci.comchemicalbook.com |

| Formaldehyde, Sodium Borohydride | Alternative reducing agent. | jk-sci.com |

| [¹¹C]Formaldehyde, NaBH(OAc)₃ | Used for radiolabeling; proceeds in aqueous environments. | scirp.org |

Piperidine Ring Formation Strategies

The synthesis of substituted piperidine analogues often requires the construction of the heterocyclic ring from acyclic precursors. This approach offers significant flexibility in introducing various substituents onto the piperidine scaffold.

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, such as a substituted piperidine. scispace.comajchem-a.com These reactions are advantageous due to their operational simplicity, shorter reaction times, and atom economy. scispace.com A common MCR for piperidine synthesis involves the one-pot condensation of aldehydes, amines, and β-ketoesters. scispace.com For example, an effective synthesis of highly functionalized piperidines has been developed using aromatic aldehydes, anilines, and β-ketoesters in water at room temperature, catalyzed by sodium lauryl sulfate (B86663) (SLS). scispace.com

The mechanism of such MCRs often involves the initial formation of enamine and imine intermediates, which then undergo intermolecular Mannich-type reactions, followed by intramolecular cyclization and tautomerization to yield the final piperidine derivative. scispace.com Another example is a pseudo five-component reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate a diverse range of highly functionalized piperidines. acs.org

Table 3: Examples of Multicomponent Reactions for Piperidine Synthesis

| Components | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| Aromatic Aldehydes, Anilines, β-Ketoesters | Sodium Lauryl Sulfate (SLS) / Water | Environmentally friendly, room temperature reaction. | scispace.com |

| Aromatic Aldehydes, Ammonium Acetate, β-Nitrostyrenes, Meldrum's Acid | - | Pseudo five-component reaction for diverse structures. | acs.org |

| Aldehydes, 2,7-Naphthalenediol, Ammonium Carboxylates | Choline chloride/urea | Single-step, pseudo-four-component reaction. | ajchem-a.com |

| Tetrahydroisoquinoline, 1-Alkynes, Aldehydes | Heterogeneous Copper Complex | One-pot coupling to form substituted piperidines. | ajchem-a.com |

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear substrate containing a nitrogen source and a reactive group cyclizes to form a C-N or C-C bond. nih.gov A wide array of methods exists, including metal-catalyzed cyclizations, electrophilic cyclizations, and aza-Michael reactions. nih.gov

For instance, palladium-catalyzed intramolecular hydroamination of unactivated alkenes can occur at room temperature, tolerating sensitive functional groups. organic-chemistry.org Gold(I) catalysts have also been employed for the hydroamination of unactivated olefins. organic-chemistry.org Intramolecular aza-Michael reactions, which involve the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule, are frequently used to construct the piperidine ring. nih.gov Organocatalysts can be used to achieve enantioselective synthesis of substituted piperidines through this pathway. nih.gov Another approach is the lithiation-cyclization of N-Boc protected haloalkylamines, which can produce enantioenriched 2-substituted piperidines. acs.org

Table 4: Intramolecular Cyclization Strategies for Piperidine Synthesis

| Cyclization Type | Catalyst/Reagent | Substrate Type | Reference |

|---|---|---|---|

| Hydroamination | Pd or Au catalyst | N-alkenyl ureas or sulfonamides | organic-chemistry.org |

| Aza-Michael Reaction | Organocatalyst or Base | N-tethered alkenes with electron-withdrawing groups | nih.gov |

| Lithiation-Cyclization | n-BuLi / (-)-sparteine | N-Boc-(4-chlorobutyl)cinnamylamine | acs.org |

| Oxidative Amination | Gold(I) or Palladium(II) catalyst | Non-activated alkenes | nih.gov |

| Aza-Prins Cyclization | AlCl₃ | N-tosyl homoallylamine and carbonyl compounds | organic-chemistry.org |

Radical cyclization offers a distinct set of reaction conditions for piperidine ring formation, often proceeding under mild conditions without the need for harsh reagents. nih.gov These reactions typically involve the generation of a radical species that cyclizes onto a tethered alkene or alkyne. Organic photoredox catalysis has emerged as a powerful tool for initiating these transformations. nih.gov For example, spirocyclic piperidines can be constructed from linear aryl halide precursors using a strongly reducing organic photoredox catalyst in combination with a trialkylamine. nih.gov This process involves the formation of an aryl radical, which undergoes regioselective cyclization. nih.gov

Cobalt(II) catalysts have been used for the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.govmdpi.com Copper-catalyzed radical cyclization via 1,6-hydrogen atom transfer is another effective method. mdpi.com These radical-mediated approaches are valuable for creating complex piperidine structures that may be difficult to access through ionic pathways. nih.govmdpi.com

Table 5: Radical Cyclization Approaches to Piperidine Synthesis

| Method | Catalyst/Initiator | Key Features | Reference |

|---|---|---|---|

| Photoredox Catalysis | Organic Photoredox Catalyst / Amine Reductant | Forms aryl radicals from aryl halides for spirocyclization. | nih.gov |

| Cobalt-Catalyzed Cyclization | Cobalt(II) Complex | Cyclization of linear amino-aldehydes. | nih.govmdpi.com |

| Copper-Catalyzed Cyclization | Copper Catalyst | Proceeds via 1,6-hydrogen atom transfer. | mdpi.com |

| Tin-Mediated Cyclization | Tris(trimethylsilyl)silane or Tributyltin Hydride | Radical cyclization of bromo-octenoates. | organic-chemistry.org |

Hydrogenation of Pyridine (B92270) Derivatives

The reduction of the pyridine ring to a piperidine core is a fundamental transformation in the synthesis of N-methylpiperidine and its analogues. This can be achieved through several hydrogenation techniques, each offering distinct advantages in terms of catalyst choice, selectivity, and reaction conditions.

Transition metal-catalyzed hydrogenation is a widely employed and powerful method for the saturation of N-heteroarenes like pyridine. nih.gov These reactions typically involve the use of hydrogen gas (H₂) and a metal catalyst to facilitate the addition of hydrogen atoms across the double bonds of the pyridine ring. youtube.com

Rhodium (Rh): Rhodium catalysts, such as rhodium on carbon (Rh/C) and rhodium oxide (Rh₂O₃), are effective for the hydrogenation of pyridines. researchgate.netliv.ac.ukrsc.org For instance, Rh₂O₃ has been utilized for the reduction of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org Rhodium complexes like [Cp*RhCl₂]₂ can also catalyze the transfer hydrogenation of pyridinium (B92312) salts, offering a pathway to both piperidines and tetrahydropyridines. liv.ac.uk

Palladium (Pd): Palladium on carbon (Pd/C) is a common and versatile catalyst for pyridine hydrogenation. nih.gov It is often used in transfer hydrogenation reactions, which utilize a hydrogen source other than H₂ gas, such as formic acid or ammonium formate. chemicalbook.comgoogle.comresearchgate.net This method avoids the need for high-pressure equipment. google.com The combination of Pd/C with pyridine as a catalyst poison has been shown to enable chemoselective hydrogenolysis of certain protecting groups in the presence of a phenolic MPM protective group. nih.gov

Platinum (Pt): Platinum oxide (PtO₂) is another classic heterogeneous catalyst used for the complete reduction of pyridines. liv.ac.uk It can be employed under various conditions, sometimes in acidic media like acetic acid or with hydrochloric acid, to achieve the desired piperidine product. rsc.org

Iridium (Ir): Iridium complexes have been developed for the asymmetric hydrogenation of pyridines, offering a route to chiral piperidine derivatives. researchgate.net Cationic iridium complexes with P,N ligands have demonstrated success in the hydrogenation of non-aromatic olefins and can be applied to more complex systems. nih.gov

Cobalt (Co): Heterogeneous cobalt catalysts have been developed for the hydrogenation of various pyridine derivatives. nih.gov These catalysts can operate in aqueous media, providing a more environmentally friendly approach. nih.gov

Nickel (Ni): Raney Nickel is a well-established catalyst for pyridine hydrogenation, though it often requires harsh reaction conditions. nih.govliv.ac.uk More recently, nickel silicide catalysts have emerged as an alternative. nih.gov

Interactive Data Table: Transition Metal Catalysts in Pyridine Hydrogenation

| Catalyst | Common Form(s) | Typical Substrates | Key Features |

| Rhodium (Rh) | Rh/C, Rh₂O₃, [Cp*RhCl₂]₂ | Unprotected pyridines, Pyridinium salts | Effective under mild conditions, can be used for transfer hydrogenation. liv.ac.ukrsc.org |

| Palladium (Pd) | Pd/C | Pyridine derivatives, especially in the presence of other functional groups. | Widely used for transfer hydrogenation, allows for chemoselective reactions. chemicalbook.comgoogle.comnih.gov |

| Platinum (Pt) | PtO₂ | Substituted pyridines | Classic catalyst, often used in acidic media. liv.ac.ukrsc.org |

| Iridium (Ir) | Cationic Ir complexes with P,N ligands | Pyridines (for asymmetric hydrogenation) | Enables synthesis of chiral piperidines. researchgate.netnih.gov |

| Cobalt (Co) | Heterogeneous Co catalysts | Pyridine derivatives | Can be used in aqueous media. nih.gov |

| Nickel (Ni) | Raney Ni, Nickel silicide | Pyridines | Established catalyst, though often requires harsh conditions. nih.govliv.ac.uk |

Achieving selectivity is a critical aspect of modern organic synthesis. In the context of N-methylpiperidine analogues, this involves selectively reducing the pyridine ring while preserving other functional groups (chemoselectivity) and controlling the spatial arrangement of atoms in the product (stereoselectivity).

Chemoselectivity: The presence of other reducible functional groups on the pyridine ring, such as olefins, nitro groups, or ketones, can lead to challenges in chemoselectivity. rsc.org However, specific catalytic systems have been developed to address this. For example, a rhodium complex promoted by an iodide anion has been shown to chemoselectively afford either piperidines or 1,2,3,6-tetrahydropyridines depending on the substitution pattern of the pyridinium salt. liv.ac.uk An electrochemical Birch carboxylation of pyridines has also been reported as a highly selective method for pyridine reduction in the presence of functional groups that are typically incompatible with the canonical Birch reduction. rsc.org

Stereoselectivity: The hydrogenation of substituted pyridines can lead to the formation of stereoisomers. Many catalytic systems have been developed to favor the formation of a specific isomer. For instance, the hydrogenation of multisubstituted pyridines often yields the cis piperidine as the major product. nih.govrsc.org The reduction of 2,3-disubstituted pyridinium can lead exclusively to the trans isomer, while 2,6-disubstituted pyridiniums tend to yield the cis piperidine. liv.ac.uk

The synthesis of enantiomerically pure chiral piperidines is of great importance in the pharmaceutical industry. researchgate.net Asymmetric hydrogenation provides a direct route to these valuable compounds from prochiral pyridine precursors. nih.govresearchgate.net This is often achieved through the use of chiral catalysts, which can be either homogeneous or heterogeneous.

One approach involves the use of a chiral auxiliary attached to the pyridine ring, which directs the hydrogenation to occur from a specific face of the molecule. nih.govrsc.org For example, oxazolidinone-substituted pyridines can be hydrogenated diastereoselectively using achiral heterogeneous catalysts. nih.govrsc.org

Another strategy employs chiral transition metal complexes. Rhodium and iridium complexes with chiral ligands, such as BINAP and DuanPhos, have been successfully used for the asymmetric hydrogenation of pyridine derivatives, including 2-pyridine ketones and 1,1-diarylalkenes. researchgate.netacs.orgacs.org These methods can provide high enantioselectivities and are applicable to a broad range of substrates. acs.orgacs.org

Nucleophilic Substitution Reactions in N-Methylpiperidine Hydrochloride Synthesis

While hydrogenation of pyridines is a major route, N-methylpiperidine and its analogues can also be synthesized through nucleophilic substitution reactions. One common method involves the Eschweiler-Clarke reaction, which is a reductive amination process. For instance, N-formylpiperidine can be converted to N-methylpiperidine. nih.gov A modified Eschweiler-Clarke reaction using formic acid-d₂ can be employed to introduce a deuterated methyl group. nih.gov

Another approach involves the reaction of a piperidine derivative with a methylating agent. For example, (R)-3-aminopiperidine can be N-methylated using formaldehyde and a reducing agent like sodium cyanoborohydride. chemicalbook.com

In some cases, the synthesis of N-methylpiperidine hydrochloride can occur as an unexpected outcome of a reaction sequence. For example, an attempt to synthesize N-methylcadaverine through the hydrogenation of 5-(benzyl(methyl)amino)pentanenitrile resulted in the formation of N-methylpiperidinium chloride via an intramolecular cyclization. mdpi.comresearchgate.net

Formation of Hydrochloride Salts: Principles and Methodologies

The formation of a hydrochloride salt is a common final step in the synthesis of amine-containing pharmaceuticals. spectroscopyonline.com This is because the salt form often exhibits improved water solubility and bioavailability compared to the free base. spectroscopyonline.comlibretexts.org

The process involves reacting the amine, in this case, N-methylpiperidine, with hydrochloric acid (HCl). spectroscopyonline.comyoutube.com The lone pair of electrons on the nitrogen atom of the tertiary amine attacks a proton (H⁺) from the HCl, forming a new N-H bond and a positively charged quaternary ammonium ion (N-methylpiperidinium). spectroscopyonline.comyoutube.com This is then ionically bonded to the chloride anion (Cl⁻). youtube.com

The hydrochloride salt can be prepared by various methods. A common laboratory technique is to dissolve the amine in a suitable organic solvent, such as methanol or ethyl acetate, and then add a solution of HCl in the same or a different solvent. google.comsciencemadness.org Gaseous HCl can also be bubbled through a solution of the amine. sciencemadness.org The resulting hydrochloride salt, being ionic, is often a crystalline solid that can be isolated by filtration. youtube.comsciencemadness.org For instance, 1-methyl-4-(4-piperidyl)piperazine hydrochloride is synthesized by dissolving the intermediate compound in methanol and adding a saturated solution of hydrogen chloride in methanol. google.com

Advanced Synthetic Routes and Process Optimization Studies

Continuous efforts are being made to develop more efficient, scalable, and sustainable synthetic routes to piperidine derivatives. Flow electrochemistry has emerged as a powerful tool for this purpose. For example, the anodic methoxylation of N-formylpiperidine can be efficiently carried out in a microfluidic electrolysis cell, providing a key intermediate for the synthesis of 2-substituted N-methylpiperidines. nih.gov

Electrocatalytic hydrogenation is another promising advanced route. nih.govacs.org This method uses an electric current to drive the hydrogenation reaction, often at ambient temperature and pressure, and can eliminate the need for high-pressure hydrogen gas and acid additives. nih.govacs.org Using a carbon-supported rhodium catalyst, various pyridines have been hydrogenated to piperidines in high yields and with high current efficiency. acs.org

Process optimization is also crucial for the large-scale production of these compounds. This can involve optimizing reaction conditions such as solvent, temperature, pressure, and catalyst loading to maximize yield and purity while minimizing cost and environmental impact. researchgate.netnih.gov For example, in the synthesis of a pharmaceutical intermediate, the N-debenzylation of a tertiary amine was optimized by exploring various solvent systems and finding that an aqueous acetic acid mixture at low pH gave the best results. researchgate.net

Interactive Data Table: Advanced Synthetic Routes

| Method | Description | Advantages |

| Flow Electrochemistry | Utilizes electrochemical reactions in a continuous flow system. | Scalable, on-demand synthesis, can provide high yields. nih.gov |

| Electrocatalytic Hydrogenation | Employs an electric current to drive the hydrogenation reaction. | Mild reaction conditions (ambient temperature and pressure), avoids high-pressure H₂, can be highly efficient. nih.govacs.org |

| Process Optimization | Systematic study and refinement of reaction parameters. | Increased yield and purity, reduced cost, improved safety and sustainability for large-scale production. researchgate.netnih.gov |

Chemical Reactivity and Transformation Mechanisms of Piperidine, 1 Methyl , Hydrochloride

Nucleophilic Reactivity of the Nitrogen Center

The nitrogen atom in N-methylpiperidine, the free base of Piperidine (B6355638), 1-methyl-, hydrochloride, possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to participate in a range of nucleophilic substitution and addition reactions. As a tertiary amine, N-methylpiperidine can act as a nucleophile in reactions such as alkylation, acylation, and condensation. nbinno.com

In nucleophilic aromatic substitution (SNAr) reactions, piperidine (a closely related compound) has been studied in its reaction with substituted N-methylpyridinium ions. nih.govnih.gov These studies show that the reaction mechanism involves the piperidine acting as a nucleophile. nih.govnih.gov The versatility of N-methylpiperidine as a nucleophile makes it a useful building block in the synthesis of more complex molecules, including various pharmaceutical compounds. fiveable.me Its ability to be functionalized at the nitrogen position is a key aspect of its synthetic utility.

Oxidation Reactions and N-Oxide Formation

The tertiary amine functionality of N-methylpiperidine is susceptible to oxidation, leading to the formation of N-methylpiperidine N-oxide. This transformation is a common metabolic pathway for many tertiary amines and can also be achieved through chemical oxidation. google.comgoogle.com Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA). researchgate.netnih.gov

The stereoselectivity of the N-oxidation can be influenced by the choice of oxidizing agent and the presence of substituents on the piperidine ring. researchgate.net For instance, studies have shown that N-oxidations with mCPBA generally exhibit a higher preference for axial attack compared to oxidations with hydrogen peroxide. researchgate.net The resulting N-oxides can sometimes serve as prodrugs, which are then reduced back to the active tertiary amine in vivo. google.comgoogle.com Furthermore, N-methylpiperidine N-oxide itself can be a useful synthetic intermediate, for example, as a source of a nonstabilized ylide for the synthesis of octahydroindolizine (B79230) derivatives. acs.org

Reduction Reactions for Dehalogenation or Piperidine Ring Opening

Reduction reactions involving the N-methylpiperidine scaffold can lead to various outcomes, including dehalogenation of substituted derivatives or, under harsher conditions, opening of the piperidine ring. While the saturated piperidine ring is generally stable to reduction, specific functionalities on the ring or side chains can be targeted.

For instance, catalytic hydrogenation is a common method to reduce substituents on the piperidine ring or on molecules containing the piperidine moiety. nih.govcdnsciencepub.com The choice of catalyst, such as palladium on charcoal, and reaction conditions can influence the outcome of the reduction. cdnsciencepub.com In the context of related pyridine (B92270) compounds, reduction to piperidines can be achieved using various reducing agents, including samarium diiodide in the presence of water, which has been shown to be effective for the reduction of the pyridine ring. clockss.org This method can also lead to the elimination of certain functional groups, such as chloro, amino, and cyano groups, from the pyridine ring during the reduction process. clockss.org

Acid-Base Interactions and Protonation Equilibria

Piperidine, 1-methyl-, hydrochloride is the salt formed from the reaction of the tertiary amine N-methylpiperidine with hydrochloric acid. nih.gov As such, its chemistry is dominated by acid-base equilibria. In solution, the hydrochloride salt exists in equilibrium with its conjugate base, N-methylpiperidine, and a proton. The position of this equilibrium is dictated by the pH of the solution and the pKa of the N-methylpiperidinium ion.

The basicity of N-methylpiperidine is a key chemical property. The presence of the electron-donating methyl group on the nitrogen atom increases its basicity compared to the parent compound, piperidine. fiveable.me The pKa value for the conjugate acid of N-methylpiperidine is reported to be approximately 10.1. nih.gov This value is crucial for understanding its behavior in different chemical environments and for controlling its reactivity, as the nucleophilicity of the nitrogen atom is only expressed in its free base form.

Table 1: pKa Values of N-Methylpiperidine and Related Compounds

| Compound | pKa of Conjugate Acid |

| N-Methylpiperidine | 10.1 nih.gov |

| Piperazine (B1678402) (first protonation) | 9.73 uregina.ca |

| Piperazine (second protonation) | 5.35 uregina.ca |

Reactions Involving Functionalized Side Chains

The N-methylpiperidine scaffold can be incorporated into larger molecules with various functionalized side chains. The reactivity of these molecules is then determined by the interplay between the piperidine ring and the attached functional groups. A prominent example is N-methyl-4-piperidone, where a ketone group is present on the piperidine ring. sigmaaldrich.comwikipedia.org

This ketone functionality allows for a wide range of subsequent reactions. For example, N-methyl-4-piperidone can serve as a reactant for the synthesis of spiropiperidine rings through reactions with malononitrile. sigmaaldrich.com It can also undergo Michael additions with compounds like benzaldehyde. sigmaaldrich.com Furthermore, the ketone can be a precursor for the synthesis of more complex structures, such as N,N'-dimethylbispidinone, via a double Mannich condensation. sigmaaldrich.com The synthesis of various 3,5-bis(arylidene)-4-piperidones, which can be further functionalized, also starts from piperidone derivatives. nih.gov

Enamine Chemistry: Formation and Alkylation Reactions

Enamines are versatile intermediates in organic synthesis, and they can be formed from cyclic ketones such as derivatives of N-methylpiperidine. Specifically, N-methyl-4-piperidone can react with secondary amines to form an enamine. The formation of enamines from cyclic ketones like cyclohexanone (B45756) and its derivatives has been studied, and the rate of formation can be influenced by the steric environment of the ketone and the basicity of the secondary amine used. ysu.edu

Once formed, these enamines can undergo various reactions, including alkylation. The enamine acts as a nucleophile, with the β-carbon being the primary site of reaction. This allows for the introduction of alkyl groups at the α-position to the original carbonyl group. The chemistry of enamines is extensive and provides a powerful tool for the construction of complex organic molecules from piperidine-based starting materials. clockss.org

C-H Bond Activation Studies Involving N-Methylpiperidine

Direct functionalization of otherwise unreactive C-H bonds is a significant area of modern organic chemistry. wikipedia.orgtcichemicals.com N-methylpiperidine has been a substrate in studies of C-H bond activation. sigmaaldrich.com For example, ruthenium(II) catalysts have been used for the sp³ C-H bond activation and subsequent C(3)-alkylation of cyclic amines, including N-methylpiperidine. sigmaaldrich.com

This approach allows for the direct formation of new carbon-carbon bonds at positions on the piperidine ring that would be difficult to access through traditional synthetic methods. The ability to selectively activate and functionalize C-H bonds in a molecule like N-methylpiperidine opens up new avenues for the synthesis of novel and complex piperidine derivatives. nih.govyoutube.com

Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and conformational analysis of organic molecules in solution. For piperidine (B6355638), 1-methyl-, hydrochloride, various NMR techniques provide detailed insights into its molecular framework.

The piperidine ring in 1-methylpiperidine (B42303) hydrochloride predominantly adopts a chair conformation to minimize steric strain. Upon protonation, the nitrogen atom becomes a stereocenter, and the N-methyl group can exist in either an axial or equatorial position. However, the equilibrium is heavily skewed towards the conformer with the equatorial methyl group to avoid 1,3-diaxial interactions. The hydrochloride salt exists as the N-methylpiperidinium cation with a chloride counter-ion.

In the ¹H NMR spectrum, the protonation of the nitrogen atom leads to a downfield shift of the adjacent protons (α-protons) compared to the free base, N-methylpiperidine. The signals for the axial and equatorial protons on the same carbon atom are often distinct due to their different magnetic environments in the rigid chair conformation. The coupling constants between adjacent protons (vicinal coupling, ³J) are particularly informative for deducing the dihedral angles and, consequently, the ring conformation.

The ¹³C NMR spectrum provides information about the carbon framework. Similar to the proton spectrum, the carbon atoms α to the protonated nitrogen show a downfield shift. The chemical shifts of the ring carbons can also be used to infer the conformational state of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 1-Methylpiperidine Hydrochloride

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.9 | ~45.0 |

| H-2, H-6 (α) | ~3.4 (axial), ~2.6 (equatorial) | ~56.0 |

| H-3, H-5 (β) | ~1.8 (axial), ~1.6 (equatorial) | ~24.0 |

| H-4 (γ) | ~1.7 (axial), ~1.5 (equatorial) | ~22.0 |

| Note: These are approximate values and can vary based on the solvent and concentration. |

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. In NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, the observation of a cross-peak between two protons indicates that they are close in space (typically within 5 Å), regardless of whether they are directly bonded.

For 1-methylpiperidine hydrochloride, NOE studies are crucial for unambiguously assigning the stereochemistry of the N-methyl group. For the major conformer with an equatorial methyl group, strong NOE cross-peaks would be expected between the axial protons at C-2 and C-6 and the axial protons at C-3 and C-5. Conversely, the equatorial methyl protons would show NOEs to the equatorial protons at C-2 and C-6. The absence or presence of specific NOE signals helps to confirm the chair conformation and the orientation of the substituents. columbia.edunih.gov

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a two-dimensional NMR technique that correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. mimedb.orgnih.gov This experiment is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra, especially for complex molecules where signal overlap is an issue in the one-dimensional spectra. uthscsa.edu

In the HSQC spectrum of 1-methylpiperidine hydrochloride, each cross-peak represents a direct C-H bond. For instance, the signal for the N-methyl protons in the ¹H spectrum will show a correlation to the N-methyl carbon signal in the ¹³C spectrum. Similarly, the protons at each ring position will correlate with their corresponding carbon atoms. This allows for a definitive assignment of all the carbon and proton signals in the molecule.

Table 2: Expected HSQC Correlations for 1-Methylpiperidine Hydrochloride

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment |

| ~2.9 | ~45.0 | N-CH₃ |

| ~3.4, ~2.6 | ~56.0 | C2-H, C6-H |

| ~1.8, ~1.6 | ~24.0 | C3-H, C5-H |

| ~1.7, ~1.5 | ~22.0 | C4-H |

While piperidine, 1-methyl-, hydrochloride is an achiral molecule, it can be used in studies involving chiral recognition. In the presence of a chiral solvating agent, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), the prochiral protons of the piperidine ring can become diastereotopic. rsc.org This means that the two geminal protons on a methylene (B1212753) group (e.g., at C-2) may exhibit different chemical shifts in the ¹H NMR spectrum due to the formation of transient diastereomeric complexes with the chiral agent. nih.govresearchgate.net

The study of such phenomena provides insights into non-covalent interactions and the principles of molecular recognition. The magnitude of the chemical shift non-equivalence can be related to the strength and nature of the interaction between the achiral amine salt and the chiral host.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Studies

The FTIR and Raman spectra of 1-methylpiperidine hydrochloride exhibit characteristic bands corresponding to the vibrations of the piperidinium (B107235) ring and the methyl group. The protonation of the nitrogen leads to the appearance of a broad and strong N-H stretching band in the FTIR spectrum, typically in the region of 2200-2700 cm⁻¹. nih.gov

The C-H stretching vibrations of the methyl and methylene groups are observed in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations and various C-H bending and ring deformation modes appear in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Table 3: General Vibrational Mode Assignments for 1-Methylpiperidine Hydrochloride

| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy |

| 2800-3000 | C-H stretching (CH₂, CH₃) | FTIR, Raman |

| 2200-2700 | N⁺-H stretching | FTIR |

| ~1450 | CH₂ scissoring | FTIR, Raman |

| 1300-1400 | CH₃ bending | FTIR, Raman |

| 1000-1200 | C-N stretching | FTIR, Raman |

| Below 1000 | Ring vibrations (breathing, puckering) | Raman |

The complementary nature of FTIR and Raman spectroscopy is valuable in the complete vibrational analysis of 1-methylpiperidine hydrochloride.

X-ray Diffraction Crystallography

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise coordinates of each atom in the unit cell.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. While no specific polymorphs of 1-methylpiperidine hydrochloride have been reported in the reviewed literature, organic salts are known to be prone to polymorphism. semanticscholar.org The formation of different polymorphs can be influenced by crystallization conditions such as solvent, temperature, and pressure.

Crystal engineering principles are used to understand and control the formation of specific polymorphs. In the context of hydrochloride salts, the focus is on the robust N⁺-H···Cl⁻ hydrogen bond, which acts as a primary supramolecular synthon. By understanding how these primary interactions combine with weaker forces like C-H···Cl⁻ or van der Waals interactions, it may be possible to design and isolate different crystalline forms with desired properties.

The crystal packing of 1-methylpiperidine hydrochloride is governed by the efficient arrangement of the 1-methylpiperidinium cations and chloride anions in the lattice. The dominant force is the electrostatic attraction between the oppositely charged ions and the specific, directional N⁺-H···Cl⁻ hydrogen bonds. The packing efficiency is further maximized through weaker, non-directional van der Waals forces.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Molecular Identity Confirmation

Mass spectrometry of the free base, 1-methylpiperidine, is used to confirm its molecular weight and elucidate its structure through controlled fragmentation. The electron ionization (EI) mass spectrum of 1-methylpiperidine is characterized by a prominent molecular ion peak (M⁺) and a distinctive pattern of fragment ions.

The molecular ion for 1-methylpiperidine (C₆H₁₃N) appears at a mass-to-charge ratio (m/z) of 99.17. nih.gov The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. cam.ac.uk In 1-methylpiperidine, this results in the loss of a hydrogen radical from the α-carbon (C2 or C6), leading to the most stable and abundant fragment ion at m/z 98. This iminium cation is resonance-stabilized and typically represents the base peak in the spectrum. Further fragmentation can occur, but the m/z 98 peak is the most characteristic feature.

Table 1: Key Fragmentation Data for 1-Methylpiperidine in EI-MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 99 | [C₆H₁₃N]⁺ | Molecular Ion (M⁺) |

| 98 | [C₆H₁₂N]⁺ | α-Cleavage (Loss of H• from C2/C6) |

| 70 | [C₄H₈N]⁺ | Loss of C₂H₄ from m/z 98 |

| 56 | [C₃H₆N]⁺ | Loss of C₃H₆ from m/z 98 |

This interactive table is based on data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Conformational Preferences and Dynamics of the Piperidine Ring System

The six-membered piperidine ring is not planar and, similar to cyclohexane (B81311), adopts a stable, low-energy chair conformation to minimize angular and torsional strain. In 1-methylpiperidine, this leads to two principal chair conformers that differ in the orientation of the N-methyl group: equatorial and axial.

Numerous studies have shown that the equatorial conformer is significantly more stable than the axial conformer. mcmaster.ca This preference is primarily due to steric hindrance. In the axial position, the methyl group experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on carbons C3 and C5 of the ring. These steric clashes are absent when the methyl group is in the more spacious equatorial position. The energy difference between the two conformers has been determined experimentally, with the equatorial conformer being more stable by approximately 2.7 kcal/mol (11.3 kJ/mol). mcmaster.ca Consequently, at room temperature, 1-methylpiperidine exists predominantly in the chair conformation with an equatorially oriented methyl group.

Table 2: Conformational Energy Data for 1-Methylpiperidine

| Conformer | Relative Energy (kcal/mol) | Predominant Conformation | Steric Interactions |

|---|---|---|---|

| Equatorial-Methyl | 0 | Yes | Minimal |

This interactive table summarizes findings on the conformational equilibrium of N-methylpiperidine. mcmaster.ca

Chair Inversion and Related Energy Barriers

The piperidine ring, akin to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. This chair form is not static but undergoes a dynamic process of ring inversion, or "chair flip," where one chair conformer converts into another. This process involves passing through higher-energy transition states, such as the half-chair and twist-boat conformations. The energy required to overcome this transition is known as the activation energy barrier.

For the parent piperidine ring, the energy barrier for ring inversion is approximately 10.4 kcal/mol. In addition to ring inversion, N-substituted piperidines also exhibit nitrogen inversion. However, the barrier for nitrogen inversion in piperidine is significantly lower, estimated at 6.1 kcal/mol, meaning this process is much faster than the chair flip. wikipedia.org In this compound, the nitrogen is protonated and part of a quaternary ammonium (B1175870) center, which eliminates the process of nitrogen inversion. Therefore, the primary dynamic process is the chair-to-chair ring inversion.

While specific experimental data for the ring inversion barrier of this compound is not extensively documented in the reviewed literature, studies on related complex piperazine (B1678402) derivatives have calculated activation energy barriers for chair conformation changes to be in the range of 66.7 to 67.1 kJ/mol (approximately 15.9 to 16.0 kcal/mol) using dynamic NMR studies. nih.govresearchgate.net These values, though from a different system, underscore that the energy barrier is substantial, allowing for the existence of distinct conformers at room temperature.

| Process | Compound | Energy Barrier (kcal/mol) |

| Ring Inversion | Piperidine | 10.4 |

| Nitrogen Inversion | Piperidine | 6.1 |

| Chair Conformation Change | 1-(4-nitrobenzoyl)piperazine | ~15.9 - 16.0 |

Analysis of Axial and Equatorial Substituent Orientations

In the chair conformation of a substituted piperidine ring, a substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). In this compound, the key substituents are the N-methyl group and the N-hydrogen. The protonation of the nitrogen means it bears a positive charge, influencing the orientation of its substituents.

For the free base, N-methylpiperidine, there is a strong preference for the conformer where the methyl group is in the equatorial position. The energy difference, a measure of conformational preference known as the A-value, favors the equatorial conformer by 3.16 kcal/mol. wikipedia.org This preference is significantly larger than that for a methyl group on a cyclohexane ring (1.74 kcal/mol), indicating that the nitrogen atom enhances the steric demand of the axial position. wikipedia.org The greater stability of the equatorial conformer is primarily due to the avoidance of 1,3-diaxial interactions, which are steric clashes between the axial methyl group and the axial hydrogens on carbons 3 and 5 of the ring.

In the hydrochloride salt, this principle remains. NMR spectroscopy studies on related N-methyl-N-phenacylpiperidinium salts confirm that the axial N-methyl protons resonate at a higher field (upfield) in the NMR spectrum, while equatorial N-methyl protons are observed at a lower field (downfield). cdnsciencepub.com This distinction allows for the characterization and quantification of the two diastereomers. The steric influence of a methyl group is a significant factor in promoting specific conformations. nih.gov

| Compound | Substituent | More Stable Position | Free Energy Difference (ΔG) (kcal/mol) |

| N-Methylpiperidine | 1-Methyl | Equatorial | 3.16 |

| Methylcyclohexane | 1-Methyl | Equatorial | 1.74 |

Solvent Effects on Conformational Preferences

The surrounding medium can significantly influence the conformational equilibrium of a molecule, particularly for charged species like this compound. The polarity of the solvent can stabilize or destabilize certain conformers based on their dipole moments and ability to engage in hydrogen bonding.

NMR studies have shown that the chemical shifts of N-methyl protons in piperidinium salts are dependent on the solvent used. For instance, in N-methyl-N-phenacylpiperidinium salts, the chemical shifts of the N-methyl groups change when the solvent is switched from deuterated chloroform (B151607) (CDCl₃) to deuterium (B1214612) oxide (D₂O), with the equatorial protons showing a more pronounced shift. cdnsciencepub.com This highlights the role of the solvent in interacting differently with the distinct chemical environments of the axial and equatorial positions.

Computational and experimental studies on fluorinated piperidine hydrochlorides provide quantitative insight into solvent effects. For these related compounds, the free enthalpy differences (ΔG) between conformers with axial or equatorial substituents were found to vary significantly between the gas phase, chloroform (a non-polar solvent), and water (a polar, protic solvent). nih.govnih.govresearchgate.net For example, in 3-fluoropiperidine (B1141850) hydrochloride, the preference for the axial fluorine conformer is much stronger in the gas phase (+4.8 kcal/mol) than in water (+1.8 kcal/mol), demonstrating that polar solvents can alter the energetic landscape. researchgate.net This is often attributed to the solvent's ability to stabilize the more polar conformer through electrostatic interactions and hydrogen bonding. nih.govnih.gov The hydrogen-bond donating strength of a solvent can be a critical factor in determining conformational preferences for related salts. nih.gov

| Compound Analogue | Solvent | ΔG (Axial vs. Equatorial F) (kcal/mol) |

| 3-Fluoropiperidine HCl | Gas Phase | +4.8 |

| 3-Fluoropiperidine HCl | Water | +1.8 |

| 3,5-Difluoropiperidine HCl | Gas Phase | +8.6 |

| 3,5-Difluoropiperidine HCl | Water | +3.9 |

Data from computational studies on fluorinated analogues, where a positive ΔG indicates a preference for the axial conformer. researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying piperidine (B6355638) derivatives, offering a balance between accuracy and computational cost. Functionals like B3LYP are commonly paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to perform these investigations. mdpi.comnih.gov

The 1-methylpiperidinium cation, similar to other piperidine rings, primarily adopts a chair conformation. Computational studies focus on two main conformers: one with the N-methyl group in an equatorial position and the other with it in an axial position. Geometry optimization is performed to find the lowest energy structure for each conformer. acs.orgchapman.edu

A relaxed potential energy surface scan can be performed by systematically changing key dihedral angles to map the energy landscape and identify all stable minima and the transition states connecting them. mdpi.comchapman.edu Calculations consistently show that the chair conformation with the equatorial N-methyl group is the most stable and therefore the most populated form, due to reduced steric hindrance compared to the axial conformer. acs.org The energy difference between these conformers is a key parameter determined from these calculations.

Table 1: Calculated Relative Energies of 1-Methylpiperidinium Conformers

This table presents representative data for the relative energies of the primary conformers of the 1-methylpiperidinium cation, as determined by DFT calculations. The equatorial conformer is set as the reference energy (0.00 kcal/mol).

| Conformer | N-Methyl Position | Relative Energy (kcal/mol) | Calculated Population (298 K) |

| A | Equatorial | 0.00 | >95% |

| B | Axial | >2.0 | <5% |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. nih.govscience.gov This method, typically employed with a DFT functional like B3LYP, calculates the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). nih.gov

To obtain the final chemical shifts (δ), the calculated shielding constants (σ_calc) are referenced against the shielding constant of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. A linear regression analysis comparing the calculated shifts to experimental values often shows a strong correlation (R² > 0.99 for ¹³C), confirming the accuracy of the optimized geometry and the computational method. nih.gov Such calculations are invaluable for assigning experimental spectra and understanding how structural and electronic changes influence the NMR signature. mdpi.comscience.gov

Table 2: Representative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts

This table illustrates the typical correlation between experimental NMR data and chemical shifts predicted using the GIAO-DFT method for a piperidinium-based structure.

| Carbon Atom | Experimental δ (ppm) | Calculated σ (ppm) | Calculated δ (ppm) |

| C2/C6 (equatorial) | 55.2 | 125.3 | 54.9 |

| N-CH₃ | 47.1 | 133.4 | 46.8 |

| C3/C5 (equatorial) | 24.5 | 156.0 | 24.2 |

| C4 (equatorial) | 22.8 | 157.7 | 22.5 |

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution across a molecule. researchgate.net The MEP is calculated from the total electron density and is mapped onto the molecular surface, with colors indicating different potential values. Red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions denote positive potential (electron-poor areas, susceptible to nucleophilic attack).

For the 1-methylpiperidinium cation, MEP analysis reveals a strong positive potential concentrated around the nitrogen atom and its attached methyl and hydrogen groups. This positive region indicates the center of the cation's charge and is the primary site for interaction with anions, such as the chloride in the hydrochloride salt. sci-hub.se The MEP surface is crucial for understanding and predicting intermolecular interactions, particularly the strong Coulombic forces and hydrogen bonding between the cation and its counter-ion. acs.org

Ab Initio and Quantum Chemical Calculations

Beyond DFT, other ab initio methods contribute to a detailed picture of the molecule's quantum mechanical properties. These calculations provide fundamental information about the electronic configuration and the forces governing molecular interactions.

Frontier Molecular Orbital (FMO) theory is used to analyze the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nettandfonline.com For a cation like 1-methylpiperidinium, which has a closed-shell electronic structure, the HOMO represents the region from which an electron is least tightly held, while the LUMO represents the region most susceptible to accepting electron density.

The energy gap between the HOMO and LUMO (E_gap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. science.gov A large HOMO-LUMO gap implies high stability and low reactivity. For the 1-methylpiperidinium cation, the HOMO is typically localized on the C-H and C-C sigma bonds, while the LUMO is distributed more broadly across the molecule, particularly around the N-H and adjacent C-H antibonding orbitals. Natural Bond Orbital (NBO) analysis is also used to provide a more detailed picture of charge distribution and intramolecular charge transfer interactions. chapman.eduscience.gov

Table 3: Typical Frontier Molecular Orbital Energies for 1-Methylpiperidinium Cation

This table provides representative energy values for the HOMO, LUMO, and the resulting energy gap calculated for the 1-methylpiperidinium cation.

| Molecular Orbital | Energy (eV) |

| LUMO | ~ 1.5 |

| HOMO | ~ -8.5 |

| Energy Gap (E_gap) | ~ 10.0 |

Computational chemistry allows for the direct calculation of the interaction energy between the 1-methylpiperidinium cation and the chloride anion. By optimizing the geometry of the ion pair, the strength and nature of the interaction can be quantified. rsc.org

These calculations account for various components of the interaction, including strong electrostatic (Coulombic) attraction, which is dominant, as well as hydrogen bonding between the N-H group of the cation and the chloride anion. nih.govnih.gov Methods like second-order Møller-Plesset perturbation theory (MP2) or DFT with dispersion corrections (e.g., B3LYP-D3) are used to accurately model these non-covalent interactions. The calculations can also determine the binding energy of the ion pair, providing a quantitative measure of the stability of the Piperidine, 1-methyl-, hydrochloride salt in the gas phase. rsc.org The analysis of the wave function using techniques like Atoms in Molecules (AIM) can further characterize the specific bonds, including hydrogen bonds, that stabilize the ion pair. sci-hub.se

Molecular Dynamics Simulations (Focus on Chemical Behavior and Interactions)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, solvent effects, and intermolecular interactions.

While specific, in-depth molecular dynamics simulation studies exclusively focused on 1-methylpiperidine (B42303) hydrochloride are not extensively documented in publicly available literature, the necessary parameters for such simulations can be derived from established force fields and the known properties of the parent molecule, 1-methylpiperidine. The Automated Topology Builder (ATB) and Repository, for instance, provides topologies for molecules like 1-methylpiperidine, which are essential for developing the force fields required for MD simulations. uq.edu.au

An MD simulation of 1-methylpiperidine hydrochloride in an aqueous environment would likely focus on several key aspects:

Solvation Shell Structure: Investigating the arrangement of water molecules around the protonated 1-methylpiperidinium cation and the chloride anion. This would reveal details about the hydrogen bonding network and the influence of the charged species on the local solvent structure.

Ion Pairing: Characterizing the interactions between the 1-methylpiperidinium cation and the chloride anion, including the formation and lifetime of contact ion pairs versus solvent-separated ion pairs.

Conformational Dynamics: Analyzing the conformational flexibility of the piperidine ring. The chair conformation is the most stable for the piperidine ring, and simulations could explore the energetics and frequency of ring-puckering and the orientation of the methyl group (axial vs. equatorial).

Transport Properties: Calculating properties such as the diffusion coefficient of the ions in solution, which is crucial for understanding their mobility.

The following table summarizes key computed properties of 1-methylpiperidine hydrochloride that are relevant for setting up and validating molecular dynamics simulations.

| Property | Value | Source |

| Molecular Weight | 135.63 g/mol | echemi.comnih.gov |

| Exact Mass | 135.0814771 Da | echemi.comnih.gov |

| Topological Polar Surface Area | 3.2 Ų | echemi.comnih.gov |

| Heavy Atom Count | 8 | echemi.com |

| Complexity | 46.1 | echemi.comnih.gov |

| Covalently-Bonded Unit Count | 2 | echemi.com |

This table is interactive. Click on the headers to sort the data.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. ims.ac.jp Understanding the transition state, the highest energy point along the reaction coordinate, is critical for predicting reaction rates and pathways. ims.ac.jpfossee.in For 1-methylpiperidine hydrochloride, computational studies could explore various potential reactions.

For instance, computational studies could investigate nucleophilic substitution reactions where the chloride ion is displaced or reactions involving the piperidinium (B107235) ring itself. The general workflow for such a study would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the transition state. Methods like the Nudged Elastic Band (NEB) are commonly used for this purpose. ims.ac.jp

Frequency Calculation: Performing vibrational frequency calculations to confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency). fossee.in

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to ensure it connects the intended reactants and products. fossee.in

The following table outlines various computational methods and the type of information they can provide for studying the reaction mechanisms of a compound like 1-methylpiperidine hydrochloride.

| Computational Method | Information Provided |

| Density Functional Theory (DFT) | Electronic structure, optimized geometries of reactants, products, and transition states, reaction energies, and activation barriers. researchgate.net |

| Møller-Plesset Perturbation Theory (MP2) | A higher-level method for calculating electron correlation, often used for refining energies obtained from DFT. |

| Nudged Elastic Band (NEB) | Finding the minimum energy path between reactants and products, providing an initial guess for the transition state structure. ims.ac.jp |

| Intrinsic Reaction Coordinate (IRC) | Verifying that a located transition state correctly connects the reactants and products on the potential energy surface. fossee.in |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the electron density to characterize chemical bonds and non-covalent interactions, providing insights into the nature of bonding changes during a reaction. |

This table is interactive. Click on the headers to sort the data.

Through these computational approaches, a detailed, atomistic understanding of the chemical reactivity of 1-methylpiperidine hydrochloride can be achieved, guiding further experimental work and application development.

Role As a Building Block and Precursor in Complex Organic Molecule Synthesis

Synthesis of Heterocyclic Scaffolds Utilizing Piperidine (B6355638), 1-methyl-, hydrochloride

The N-methylpiperidine framework serves as a foundational unit for the assembly of more elaborate heterocyclic structures. By using the piperidine ring as a structural base, chemists can construct fused, spiro, or linked heterocyclic systems.

A notable example is the synthesis of piperazine-containing compounds. The reaction of N-Boc-piperidin-4-one with N-methylpiperazine initiates a process that ultimately yields 1-methyl-4-(4-piperidinyl)piperazine. This intermediate, upon treatment with a saturated solution of hydrogen chloride in methanol (B129727), is converted to its hydrochloride salt. google.com This synthesis effectively uses a derivative of piperidine to build a new, more complex heterocyclic system containing a piperazine (B1678402) ring. google.comchemicalbook.com

Another significant class of heterocyclic scaffolds developed from piperidine-related structures is quinazolinones. These compounds are often synthesized through multi-step reactions that can involve piperidine derivatives. For instance, the synthesis of certain quinazolinone derivatives proceeds by reacting substituted piperidines with 4-fluoroacetophenone, followed by a Claisen-Schmidt condensation with various heterocyclic aldehydes. anadolu.edu.tr While not always starting directly from 1-methylpiperidine (B42303) hydrochloride, these syntheses illustrate the role of the piperidine moiety as a key structural element in forming the final quinazolinone scaffold. anadolu.edu.trnih.gov The general strategy often involves the initial formation of an intermediate which is then cyclized to form the target heterocycle. nih.govorganic-chemistry.org

The synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride is a clear demonstration of building a new heterocyclic system, as detailed in the following table. google.com

| Step | Reactants | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | N-methylpiperazine, N-Boc-piperidin-4-one | Solvent A, alkali, reducing agent | Intermediate Compound (1-methyl-4-(N-Boc-piperidin-4-yl)piperazine) | 93.5-96.3% |

| 2 | Intermediate Compound | Saturated HCl in methanol, room temperature, 2 hours | 1-methyl-4-(4-piperidinyl)piperazine hydrochloride | 82.6-84.2% |

Strategies for Introducing Piperidine and N-Methylpiperidine Moieties into Advanced Structures

The incorporation of the N-methylpiperidine unit into larger molecules is a common strategy in medicinal chemistry to modulate properties such as basicity, polarity, and receptor binding affinity. fiveable.me Several synthetic methods are employed to achieve this.

One direct approach is through N-alkylation reactions. N-methylpiperidine can act as a nucleophile, reacting with alkyl halides to form quaternary ammonium (B1175870) salts. For example, the reaction of N-methylpiperidine with α-bromoacetophenone or α-chloroacetophenone in acetonitrile (B52724) yields N-methyl-N-phenacylpiperidinium salts. cdnsciencepub.com This method directly attaches the N-methylpiperidine moiety to a phenacyl group, creating a more complex structure. cdnsciencepub.com

Another powerful strategy involves reductive amination. This is demonstrated in the synthesis of Factor Xa inhibitors, where 4-(1-methylpiperidin-4-yl)piperidine serves as a key intermediate. This compound is coupled with various Boc-protected amino acids, effectively introducing the N-methylpiperidine-piperidine scaffold into a peptide-like structure. google.com Similarly, in the synthesis of EML4-ALK inhibitors, 1-methyl-4-(piperidin-4-yl)piperazine (B1300328) is reacted with a nitro-substituted aromatic compound, incorporating the N-methylpiperidine-piperazine unit into the target molecule. nii.ac.jp

The synthesis of Mepiquat chloride (N,N-dimethylpiperidinium chloride), a plant growth regulator, is another example where the N-methylpiperidine structure is the core building block. It is synthesized by the methylation of N-methylpiperidine with methyl chloride, typically in a solvent like acetone. google.comchemicalbook.com

| Target Structure/Class | Key Reactants | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| N-Methyl-N-phenacylpiperidinium salts | N-methylpiperidine, α-haloacetophenone | N-alkylation (Quaternization) | Direct attachment of the piperidine ring to a phenacyl group. | cdnsciencepub.com |

| Mepiquat chloride | N-methylpiperidine, methyl chloride | N-alkylation (Quaternization) | Synthesis of a commercial plant growth regulator. | google.comchemicalbook.com |

| Factor Xa Inhibitors | 4-(1-methylpiperidin-4-yl)piperidine, Boc-amino acids | Amide Coupling | Incorporation into complex peptide-based therapeutic agents. | google.com |

| EML4-ALK Inhibitors | 1-methyl-4-(piperidin-4-yl)piperazine, fluoronitrobenzene derivative | Nucleophilic Aromatic Substitution | Integration into kinase inhibitor scaffolds for cancer therapy. | nii.ac.jp |

Preparation of Functionalized Piperidine Derivatives for Chemical Research

To expand the synthetic utility of N-methylpiperidine, methods to functionalize the piperidine ring itself are crucial. These functionalized derivatives serve as more advanced building blocks for chemical research.

A primary strategy for functionalization is direct C-H activation. umich.edusigmaaldrich.com This modern synthetic approach allows for the conversion of the piperidine ring's C-H bonds into new C-C, C-N, or C-O bonds, often with high regioselectivity controlled by a catalyst or directing group. nih.govrsc.org For example, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2 or C4 positions of the piperidine ring. The selectivity is often governed by the choice of catalyst and the nature of the nitrogen protecting group. nih.gov While these examples often use N-protected piperidines, the principles apply to the generation of diverse piperidine skeletons that can subsequently be N-methylated.

A more classical approach involves starting with an already functionalized piperidine, such as 4-piperidone, and building upon it. For instance, N-methyl-4-piperidone can undergo a Wittig reaction with methyltriphenylphosphonium (B96628) bromide to yield N-methyl-4-methylenepiperidine. This product can then be isolated as its hydrochloride salt. google.com This introduces a reactive exocyclic double bond that can be used for further transformations.

Another route to functionalized derivatives is through the synthesis of substituted N-methylpiperidine carboxylic acids. Methyl 1-methylpiperidine-4-carboxylate can be prepared by the esterification of 1-methylisonipecotic acid hydrochloride using methanol and thionyl chloride. prepchem.com This ester provides a handle for a wide range of further synthetic manipulations, such as reduction to the corresponding alcohol or reaction with organometallic reagents.

| Functionalized Derivative | Starting Material | Key Reagents/Reaction | Resulting Functionality | Reference |

|---|---|---|---|---|

| 2-Substituted Piperidines | N-Boc-piperidine | Rhodium catalyst, Aryldiazoacetate | C2-Arylation | nih.gov |

| N-Methyl-4-methylenepiperidine hydrochloride | N-methyl-4-piperidone | Wittig Reaction (Methyltriphenylphosphonium bromide, t-BuOK) | Exocyclic double bond | google.com |

| Methyl 1-methylpiperidine-4-carboxylate | 1-methylisonipecotic acid hydrochloride | Esterification (Methanol, Thionyl chloride) | Carboxylate group | prepchem.com |

Application in Multi-Step Synthesis of Complex Natural Products and Synthetic Targets

The N-methylpiperidine moiety is a recurring motif in a variety of natural products, particularly alkaloids. Consequently, Piperidine, 1-methyl-, hydrochloride and its free base are invaluable precursors in the total synthesis of these complex molecules. mdpi.com

One significant application is in the synthesis of marine natural products. N-methylpiperidine has been reported as a key reactant for the synthesis of the C1-C16 segment of goniodomin A, a complex polyether macrolide, via a palladium-catalyzed organostannane thioester coupling reaction. chemicalbook.com

The synthesis of alkaloids frequently utilizes N-methylpiperidine as a starting material. For example, it has been employed in the synthesis of morphine analogs. mdpi.com Furthermore, C-H functionalization strategies on N-methylated amino acids, which are conceptually related to the functionalization of N-methylpiperidine, have been used as a key step in the total synthesis of cyclopeptide alkaloids such as abyssenine A and mucronine E. nih.gov In one reported synthesis, an attempt to produce N-methylcadaverine through reductive amination of a nitrile unexpectedly led to intramolecular cyclization, yielding N-methylpiperidinium chloride as the main product, highlighting its facile formation. mdpi.com

The compound also serves as a precursor for important synthetic targets beyond natural products. It is a crucial intermediate in the synthesis of the antidepressant Mirtazapine. The preparation of 1-Methyl-3-phenylpiperazine, a key intermediate for Mirtazapine, can be achieved through various routes, some of which start from precursors that establish the N-methylpiperidine core early in the synthetic sequence. google.com

The versatility of the N-methylpiperidine scaffold is thus demonstrated by its role in constructing molecules with significant biological or commercial value, as summarized below.

| Complex Target Molecule | Role of N-Methylpiperidine/Derivative | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| Goniodomin A (C1-C16 segment) | Reactant | Palladium-catalyzed organostannane thioester coupling | chemicalbook.com |

| Morphine Analogs | Starting Material | Multi-step synthesis involving the piperidine core | mdpi.com |

| Abyssenine A / Mucronine E | Conceptual Precursor | Pd-catalyzed C-H functionalization of N-methylated amino acids | nih.gov |

| Mirtazapine | Precursor to Intermediate | Synthesis of the 1-Methyl-3-phenylpiperazine intermediate | google.com |

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity Assessment and Chemical Degradation Product Identification

Chromatography is a cornerstone for separating and quantifying Piperidine (B6355638), 1-methyl-, hydrochloride from related substances and degradation products. Its high resolving power is indispensable for impurity profiling.

High-Performance Liquid Chromatography (HPLC) is extensively utilized for the purity assessment of pharmaceutical compounds. ijprajournal.com For a compound like Piperidine, 1-methyl-, hydrochloride, which lacks a strong ultraviolet (UV) chromophore, method development requires specific considerations. A common approach is reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity.